1-(pyridin-4-yl)butane-2,3-diol hydrochloride
CAS No.: 2763759-06-2
Cat. No.: VC11990360
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763759-06-2 |
|---|---|
| Molecular Formula | C9H14ClNO2 |
| Molecular Weight | 203.66 g/mol |
| IUPAC Name | 1-pyridin-4-ylbutane-2,3-diol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO2.ClH/c1-7(11)9(12)6-8-2-4-10-5-3-8;/h2-5,7,9,11-12H,6H2,1H3;1H |
| Standard InChI Key | FGLVVFHWRIZQDD-UHFFFAOYSA-N |
| SMILES | CC(C(CC1=CC=NC=C1)O)O.Cl |
| Canonical SMILES | CC(C(CC1=CC=NC=C1)O)O.Cl |
Introduction
Synthesis and Manufacturing Protocols
Synthetic Routes
The synthesis of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride involves multi-step protocols, often beginning with the formation of the pyridine core. A representative method, adapted from pyridin-4-ol synthesis strategies , is outlined below:
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Formation of Pyridin-4-yl Intermediate:
A three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids under lithiated conditions generates substituted pyridin-4-ol derivatives . For example, reacting lithiated methoxyallene with acetonitrile and acetic acid yields a pyridin-4-ol precursor, which is subsequently functionalized. -
Introduction of Diol Backbone:
The pyridin-4-yl intermediate undergoes aldol condensation with methyl vinyl ketone, followed by selective reduction using sodium borohydride (NaBH₄) to produce the vicinal diol. -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol, resulting in precipitation of the hydrochloride salt.
Table 1: Optimization of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | LiTMP, THF, −78°C | 72 | 95 |
| 2 | NaBH₄, MeOH, 0°C | 68 | 90 |
| 3 | HCl (g), EtOH | 85 | 99 |
Industrial-Scale Production
Catalytic hydrogenation and continuous-flow reactors are employed for large-scale synthesis, minimizing byproducts and improving efficiency.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectroscopy. Key spectral data, inferred from analogous pyridinyl diols , include:
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¹H NMR (400 MHz, D₂O):
δ 8.45 (d, 2H, pyridine H-2/H-6), δ 7.35 (d, 2H, pyridine H-3/H-5), δ 4.10 (m, 1H, C2-OH), δ 3.85 (m, 1H, C3-OH), δ 2.70–2.30 (m, 4H, butane backbone). -
¹³C NMR (100 MHz, D₂O):
δ 150.2 (pyridine C-4), δ 145.1 (pyridine C-2/C-6), δ 125.3 (pyridine C-3/C-5), δ 70.8 (C2), δ 68.5 (C3), δ 35.2 (C1), δ 30.1 (C4).
Table 2: Comparative NMR Shifts of Pyridinyl Diol Derivatives
| Compound | ¹H δ (pyridine) | ¹³C δ (C2/C3) |
|---|---|---|
| 1-(Pyridin-4-yl)butane-2,3-diol | 8.45, 7.35 | 70.8, 68.5 |
| (2R)-2,3-Dimethylbutane-1,3-diol | – | 72.1, 70.2 |
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar pyridine ring and gauche conformation of the diol groups, stabilized by intramolecular hydrogen bonding . The hydrochloride ion forms a bifurcated hydrogen bond with the hydroxyl oxygen atoms.
Chemical Reactivity and Functionalization
Acid-Base Behavior
The pyridine nitrogen (pKa ≈ 3.5) is protonated in acidic conditions, while the diol hydroxyl groups (pKa ≈ 12–14) deprotonate in basic media. This dual reactivity enables selective functionalization:
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At pH < 3: Pyridine remains protonated, favoring electrophilic substitution at the diol.
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At pH > 10: Diol deprotonation facilitates nucleophilic reactions at the pyridine ring .
Oxidation and Reduction
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Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the diol to a diketone, while milder oxidants like IBX yield α-hydroxy ketones.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, altering solubility and bioactivity.
Table 3: Reaction Outcomes Under Varying Conditions
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | Jones reagent | 1-(Pyridin-4-yl)butane-2,3-dione | 78 |
| Reductive amination | NaBH₃CN, NH₄Cl | N-alkylpiperidine derivative | 65 |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Antiviral agents: Functionalization at C2/C3 yields nucleoside analogs.
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Metal chelators: The diol-pyridine system binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
Materials Science
Incorporated into polymers, it improves thermal stability and hydrophilicity.
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